molecular formula C18H15PS B147668 Triphenylphosphine sulfide CAS No. 3878-45-3

Triphenylphosphine sulfide

Cat. No.: B147668
CAS No.: 3878-45-3
M. Wt: 294.4 g/mol
InChI Key: VYNGFCUGSYEOOZ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Triphenylphosphine sulfide (TPPS) is an organophosphorus compound that primarily targets sulfur compounds . It is weakly nucleophilic at the sulfur atom . In analytical chemistry, TPPS is used for the analysis of certain kinds of sulfur compounds .

Mode of Action

TPPS interacts with its targets through chemical reactions. For instance, it reacts with epoxides to convert them into the corresponding episulfides . It also reacts with ketenes to form thioketenes . These reactions demonstrate the compound’s ability to interact with its targets and induce changes.

Biochemical Pathways

The primary biochemical pathway affected by TPPS involves the conversion of epoxides to episulfides and the formation of thioketenes from ketenes . These reactions can have downstream effects on various biochemical processes, particularly those involving sulfur compounds.

Pharmacokinetics

It is known that tpps is a colorless solid that is soluble in a variety of organic solvents , which may influence its bioavailability.

Result of Action

The molecular and cellular effects of TPPS’s action are primarily seen in its ability to convert epoxides to episulfides and form thioketenes from ketenes . These reactions can lead to the production of sulfur-containing compounds, which have a wide range of applications in everyday life, such as agrochemicals, pharmaceuticals, and organic materials .

Action Environment

The action of TPPS can be influenced by environmental factors. For instance, the reaction of elemental sulfur (S8) with a stoichiometric amount of triphenylphosphine was found to occur very rapidly (<1 min) at room temperature in a sufficient amount of solvent . This suggests that factors such as temperature and solvent can influence the action, efficacy, and stability of TPPS.

Preparation Methods

Triphenylphosphine sulfide can be synthesized through several methods:

    Reaction with Elemental Sulfur: One of the most common methods involves the reaction of triphenylphosphine with elemental sulfur.

    Industrial Production: Industrially, this compound is produced using similar methods, ensuring high yield and purity.

Chemical Reactions Analysis

Triphenylphosphine sulfide undergoes various chemical reactions:

Scientific Research Applications

Triphenylphosphine sulfide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Triphenylphosphine sulfide is often compared with its oxide counterpart, triphenylphosphine oxide. Both compounds share similar structural features but differ in their reactivity and applications:

Properties

IUPAC Name

triphenyl(sulfanylidene)-λ5-phosphane
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InChI

InChI=1S/C18H15PS/c20-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

VYNGFCUGSYEOOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C(C=C1)P(=S)(C2=CC=CC=C2)C3=CC=CC=C3
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Molecular Formula

C18H15PS
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DSSTOX Substance ID

DTXSID10192046
Record name Phosphine sulfide, triphenyl-
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Molecular Weight

294.4 g/mol
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Physical Description

Colorless crystalline solid; [Alfa Aesar MSDS]
Record name Triphenylphosphine sulfide
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CAS No.

3878-45-3
Record name Triphenylphosphine sulfide
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Record name Triphenylphosphine sulfide
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Record name Phosphine sulfide, triphenyl-
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Record name Triphenylphosphine sulphide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of triphenylphosphine sulfide?

A1: this compound has the molecular formula C18H15PS and a molecular weight of 294.38 g/mol.

Q2: What spectroscopic data are available for characterizing this compound?

A2: this compound can be characterized using techniques like 31P NMR [, , ], FT-Raman, and FT-IR spectroscopy [, , ]. X-ray diffraction studies provide detailed information about its crystal structure [, , , , , ].

Q3: How stable is this compound under ambient conditions?

A3: this compound exhibits good stability in the solid state under normal conditions.

Q4: Are there any specific solvents in which this compound shows limited solubility?

A4: While soluble in solvents like toluene [] and dichloromethane [], its solubility can be limited in more polar solvents.

Q5: Has the use of this compound as a coke inhibitor been explored?

A5: Yes, research has shown that adding this compound to naphtha pyrolysis significantly reduces coke formation rates. This is attributed to the reduction of metals like iron, nickel, and chromium, incorporated in the coke, possibly due to the formation of a passivating metal-phosphorus complex [].

Q6: Does this compound exhibit catalytic activity in any reactions?

A6: While not a catalyst itself, this compound is often a byproduct in reactions involving triphenylphosphine, which is a widely used catalyst, particularly in organic synthesis. For example, it's formed during the desulfurization of diphenyl disulfide with triphenylphosphine [].

Q7: Can you elaborate on the role of this compound in palladium-catalyzed reactions?

A7: this compound plays a crucial role in the synthesis of air-stable, recyclable palladium(0) catalysts. These catalysts demonstrate excellent activity in C-C coupling reactions like the Suzuki-Miyaura coupling []. Notably, these phosphine sulfide Pd(0) complexes remain stable after the reaction, unlike traditional phosphine Pd(0) complexes which decompose into inactive Pd(0) black [].

Q8: Have computational methods been used to study this compound?

A8: Yes, computational studies have been used to estimate the P=S bond strength in this compound []. Density functional theory (DFT) calculations were used to investigate the electronic properties of β-indium sulfide, which was synthesized using this compound as a precursor [].

Q9: Are there any QSAR models available for this compound derivatives?

A9: QSAR models specifically for this compound derivatives are not widely reported in the provided research.

Q10: How do structural modifications to this compound affect its reactivity?

A10: While specific SAR studies aren't detailed in the provided research, it's known that replacing the sulfur in this compound with oxygen (triphenylphosphine oxide) or selenium (triphenylphosphine selenide) can significantly impact its coordination chemistry and reactivity with metal centers [, , ].

Q11: Are there specific formulation strategies to enhance the stability or solubility of this compound?

A11: The provided literature doesn't delve into specific formulation strategies for this compound.

Q12: What are the SHE implications of working with this compound?

A12: While specific SHE regulations are not discussed, standard laboratory safety procedures for handling chemicals should be followed when working with this compound.

Q13: How is this compound used in analytical chemistry?

A13: this compound is employed as a derivatizing agent for quantifying elemental sulfur in various matrices, including crude oil [, ]. The reaction between triphenylphosphine and elemental sulfur yields this compound, which can be easily detected and quantified using techniques like GC/MS [, ] or UHPSFC-MS [].

Q14: Does the nature of the chalcogen atom in triphenylphosphine chalcogenides influence the formation of halogen-bonded complexes?

A17: Yes, studies have shown that the strength of the interaction between triphenylphosphine chalcogenides (Ph3PE, where E = O, S, Se) and diiodine increases with the increasing electronegativity of the chalcogen atom, following the order: Se > S > O [].

Q15: What is the significance of halogen bonding in this compound complexes?

A18: The formation of halogen bonds with this compound highlights its ability to act as a sulfur donor in supramolecular assemblies []. This has implications for crystal engineering and the design of functional materials.

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